molecular formula C46H63ClN4O14S2 B560575 Spdb-DM4

Spdb-DM4

Cat. No.: B560575
M. Wt: 995.6 g/mol
InChI Key: LAVNQRWLLQGEIB-BAQPUJNESA-N
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Description

SPDB-DM4 is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of the maytansine-based payload DM4, a potent tubulin inhibitor, linked via a SPDB linker. This compound exhibits significant anti-tumor activity and is primarily used in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of SPDB-DM4 involves the conjugation of DM4 to an antibody via the SPDB linker. The process typically involves the following steps:

    Activation of the Antibody: The antibody is activated using a suitable reagent, such as N-hydroxysuccinimidyl (NHS) ester, to introduce reactive groups.

    Conjugation: The activated antibody is then reacted with DM4, which is linked via the SPDB linker.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SPDB-DM4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and substitution reagents such as thiol-containing compounds. These reactions are typically carried out under mild conditions to preserve the integrity of the antibody .

Major Products

The major products formed from these reactions include the reduced form of this compound and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

SPDB-DM4 has a wide range of scientific research applications, including:

Mechanism of Action

SPDB-DM4 exerts its effects through the following mechanism:

    Targeting Tumor Cells: The antibody component of the ADC targets specific antigens on the surface of tumor cells.

    Internalization and Release: Upon binding, the ADC is internalized by the tumor cell, and the disulfide linker is cleaved, releasing DM4.

    Inhibition of Tubulin Polymerization: DM4 binds to tubulin, inhibiting its polymerization and disrupting microtubule assembly. .

Comparison with Similar Compounds

SPDB-DM4 is unique in its combination of the SPDB linker and DM4 payload. Similar compounds include:

These compounds share similar mechanisms of action but differ in their linker chemistry and pharmacokinetic properties, highlighting the uniqueness of this compound in terms of stability and efficacy .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVNQRWLLQGEIB-BAQPUJNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H63ClN4O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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